molecular formula C14H23N B12090556 (alphaR)-N,alpha-Dipropylbenzeneethanamine CAS No. 784118-64-5

(alphaR)-N,alpha-Dipropylbenzeneethanamine

Cat. No.: B12090556
CAS No.: 784118-64-5
M. Wt: 205.34 g/mol
InChI Key: PBENSVGEGPJNFJ-CQSZACIVSA-N
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Description

(alphaR)-N,alpha-Dipropylbenzeneethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzene ring attached to an ethanamine chain, which is further substituted with two propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR)-N,alpha-Dipropylbenzeneethanamine typically involves the alkylation of benzeneethanamine with propyl halides under basic conditions. One common method is the reaction of benzeneethanamine with propyl bromide in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(alphaR)-N,alpha-Dipropylbenzeneethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of propylbenzene ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

(alphaR)-N,alpha-Dipropylbenzeneethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (alphaR)-N,alpha-Dipropylbenzeneethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dipropylbenzeneethanamine: Similar structure but lacks the chiral center.

    N,N-Diethylbenzeneethanamine: Similar structure with ethyl groups instead of propyl groups.

    N,N-Dimethylbenzeneethanamine: Similar structure with methyl groups instead of propyl groups.

Uniqueness

(alphaR)-N,alpha-Dipropylbenzeneethanamine is unique due to its chiral center, which can lead to different stereoisomers with distinct biological activities. The presence of propyl groups also imparts specific chemical properties that differentiate it from other similar compounds.

Properties

CAS No.

784118-64-5

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

(2R)-1-phenyl-N-propylpentan-2-amine

InChI

InChI=1S/C14H23N/c1-3-8-14(15-11-4-2)12-13-9-6-5-7-10-13/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3/t14-/m1/s1

InChI Key

PBENSVGEGPJNFJ-CQSZACIVSA-N

Isomeric SMILES

CCC[C@H](CC1=CC=CC=C1)NCCC

Canonical SMILES

CCCC(CC1=CC=CC=C1)NCCC

Origin of Product

United States

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